4-(4-Chloro-phenoxymethyl)-piperidine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(4-chlorophenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLNQJLKIFFYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424665 | |
| Record name | 4-(4-Chloro-phenoxymethyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63608-33-3 | |
| Record name | 4-(4-Chloro-phenoxymethyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Piperidine Alkylation
A widely adopted method involves the alkylation of piperidine with a chlorophenoxymethyl electrophile. For example, 4-chlorophenol is first converted to its chloromethyl ether derivative using chloromethylation reagents such as chloromethyl methyl ether (MOMCl) in the presence of a base like potassium carbonate. The resulting intermediate reacts with piperidine in a nucleophilic substitution (SN2) mechanism:
Key Data :
Reductive Amination of Ketone Intermediates
An alternative route employs reductive amination to construct the piperidine ring post-etherification. Starting with 4-(4-chlorophenoxymethyl)pyridine , the pyridine ring is reduced to piperidine using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) under acidic conditions:
Key Data :
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction offers a stereospecific pathway to form the phenoxymethyl-piperidine linkage. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), 4-chlorophenol couples with a hydroxymethyl-piperidine precursor:
Key Data :
Comparative Analysis of Synthetic Routes
Insights :
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Nucleophilic Substitution is cost-effective but requires meticulous temperature control to avoid elimination.
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Reductive Amination achieves near-quantitative yields but depends on expensive pyridine precursors.
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Mitsunobu Reaction ensures stereochemical fidelity but generates cumbersome byproducts.
Industrial-Scale Optimization
For large-scale production, reductive amination is preferred due to its high yield and scalability. A patented protocol (CN105461617A) details the use of sodium borohydride and acetic acid in THF, enabling a 99% yield with 96.1% purity after crystallization. Critical parameters include:
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Reaction Time : 6 hours at room temperature.
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Workup : Extraction with dichloromethane and washing with brine to remove excess borohydride.
Challenges and Mitigation Strategies
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Byproduct Formation : Elimination products during SN2 reactions are minimized by maintaining low temperatures (0–15°C).
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Purification Difficulties : Column chromatography is avoided in industrial settings; instead, crystallization from methanol or ethanol is employed.
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Catalyst Costs : Substituting PtO₂ with NaBH₄ in reductions reduces expenses without compromising efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-phenoxymethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxymethyl-piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit significant antidepressant effects. Studies have shown that 4-(4-Chloro-phenoxymethyl)-piperidine can influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial for mood regulation.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various strains of bacteria and fungi. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibacterial agents.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. Its mechanism may involve the modulation of oxidative stress pathways, providing a protective effect on neuronal cells.
Chemical Synthesis
- Intermediate in Organic Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where it is used to create various drug candidates.
- Ligand in Coordination Chemistry : This compound can act as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis in organic reactions.
Case Study 1: Antidepressant Development
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their effects on serotonin reuptake inhibition. The findings indicated that certain modifications to the piperidine structure enhanced its potency as an antidepressant, suggesting a pathway for developing new therapeutic agents for depression.
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects at low concentrations, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-phenoxymethyl)-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperidine Ring
4-(4-Chlorophenyl)piperidine Hydrochloride
- Structure : A 4-chlorophenyl group directly attached to the piperidine ring.
- Key Differences: Lacks the ether linkage (phenoxymethyl) present in the target compound. This reduces flexibility and may alter binding interactions with hydrophobic pockets in biological targets.
- Properties: Higher rigidity and reduced solubility compared to 4-(4-Chloro-phenoxymethyl)-piperidine due to the absence of the oxygen bridge .
4-(4-Chlorophenyl)-4-fluoro-1-(phenylmethyl)piperidine
- Structure : Features a fluorine atom at the 4-position of the piperidine ring, alongside a 4-chlorophenyl group and a benzyl substituent.
- The benzyl group adds steric bulk, which could hinder interactions with narrow binding sites .
(4-Chlorophenyl)(4-piperidyl)methanone Hydrochloride
- Structure : A ketone group bridges the 4-chlorophenyl and piperidine rings.
- Key Differences : The carbonyl group introduces hydrogen-bonding capability, improving target affinity but reducing metabolic stability compared to the ether-linked target compound .
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride
- Structure : Incorporates a chlorobenzylamine group and a methylated amine on the piperidine ring.
- The chlorobenzyl group provides a distinct hydrophobic profile compared to phenoxymethyl .
Functional Group Modifications
*LogP values estimated based on structural analogs in and .
Biological Activity
4-(4-Chloro-phenoxymethyl)-piperidine is a synthetic organic compound with notable biological activities, particularly in the fields of pharmacology and microbiology. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula CHClN and a molecular weight of approximately 227.73 g/mol. The compound features a piperidine ring substituted with a 4-chloro-phenoxymethyl group, which enhances its reactivity and biological properties.
Biological Activity Overview
The compound has been investigated for various biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated alongside derivatives for their effectiveness against various microbial strains.
- Pharmacological Potential : The compound is being explored as a pharmacological agent, particularly in the synthesis of new drugs targeting infections and possibly other diseases.
Antimicrobial Activity
A study synthesized eight new thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, evaluating their in vitro antimicrobial activity. The results indicated a range of minimal inhibitory concentration (MIC) values between 32 and 1024 µg/mL, demonstrating varying degrees of effectiveness against tested microorganisms.
The mechanism of action for this compound involves its interaction with specific biological targets. It is believed to modulate enzyme activity or receptor binding, leading to its observed biological effects. Further studies are needed to elucidate the precise pathways involved.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Phenoxymethyl)-piperidine | Lacks chlorine substituent | Antidepressant properties |
| 4-(Bromophenoxymethyl)-piperidine | Bromine instead of chlorine | Antimicrobial activity |
| 1-(2-Chlorophenyl)-piperidine | Different substitution pattern on piperidine | CNS activity |
| 1-(Phenyl)-piperidine | Simplified structure without halogen | Analgesic effects |
This table highlights how structural variations influence the biological properties of compounds related to this compound. The presence of chlorine significantly enhances its reactivity and potential therapeutic applications compared to its analogs.
Pharmaceutical Development
In pharmaceutical chemistry, this compound serves as an intermediate in synthesizing various drug candidates. Its derivatives have shown promise in developing treatments for infections due to their antimicrobial properties. For instance, quinoline derivatives synthesized from this compound have been identified for potential use in treating bacterial infections.
Microbial Resistance Studies
Research into microbial resistance has also included studies on this compound's efficacy against resistant strains. The findings suggest that modifications to the piperidine structure can enhance its antimicrobial potency, making it a candidate for further development in combating resistant pathogens .
Q & A
Q. What are the standard synthetic routes for 4-(4-Chloro-phenoxymethyl)-piperidine, and how are critical reaction parameters optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often reacted with chlorophenoxy-methyl electrophiles under basic conditions (e.g., NaOH in dichloromethane) . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
- Base choice : Alkaline conditions (e.g., triethylamine) facilitate deprotonation and intermediate stabilization .
- Purification : Column chromatography or recrystallization achieves >99% purity, confirmed by HPLC . Optimization involves iterative adjustments to temperature (20–40°C) and stoichiometry (1:1.2 molar ratio of piperidine to electrophile) .
Q. How is this compound characterized analytically, and what thresholds ensure reproducibility?
Standard characterization includes:
Q. What safety protocols are essential during synthesis and handling of this compound?
Adhere to:
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure (H313/H333 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Waste disposal : Segregate chlorinated waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods predict novel reaction pathways or regioselectivity for this compound derivatives?
Quantum mechanical calculations (e.g., DFT) model transition states to predict reactivity at the piperidine nitrogen or chlorophenyl group. ICReDD’s approach integrates:
- Reaction path searches : Identify low-energy intermediates using Gaussian or ORCA software .
- Data-driven optimization : Machine learning prioritizes experimental conditions (e.g., solvent polarity, catalyst) to reduce trial-and-error . Example: Modifying the phenoxymethyl group’s electron-withdrawing capacity alters nucleophilic attack sites, validated via computed Fukui indices .
Q. What strategies resolve contradictory bioactivity data in literature for this compound?
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:
- Standardized assays : Use certified reference materials (e.g., Sigma-Aldrich PHR9195) to calibrate receptor-binding studies .
- Batch analysis : Compare HPLC traces and NMR spectra across studies to rule out structural variants .
- Meta-analysis : Apply multivariate regression to correlate bioactivity with substituent electronic effects (e.g., Hammett σ values) .
Q. How can structure-activity relationship (SAR) studies improve selectivity for dopamine vs. serotonin receptors?
Systematic modifications to the chlorophenyl or piperidine moieties are guided by:
- Pharmacophore modeling : Identify critical hydrogen-bonding or hydrophobic interactions using Schrödinger Suite .
- In vitro binding assays : Test derivatives against D/5-HT receptors (IC thresholds <100 nM for selectivity) . Example: Introducing a hydroxyl group at the piperidine 4-position (as in haloperidol metabolites) enhances D affinity by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
